Cas no 895458-55-6 (methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate)

Methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate is a specialized organic compound featuring a thiophene core functionalized with a carboxymethyl ester and an acetamido linker bearing a 4-methylphenylsulfanyl moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both thioether and amide groups enhances its reactivity, enabling further derivatization. The methyl ester group offers stability while remaining amenable to hydrolysis or transesterification. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in drug discovery targeting sulfur-containing heterocycles. The compound's purity and consistent synthesis route ensure reproducibility in research and industrial settings.
methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate structure
895458-55-6 structure
Product Name:methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate
CAS No:895458-55-6
MF:C15H15NO3S2
MW:321.414501428604
CID:5989367
PubChem ID:7254548
Update Time:2025-06-08

methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate
    • methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
    • SCHEMBL4751453
    • 895458-55-6
    • AKOS024657957
    • methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate
    • F2537-0193
    • methyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate
    • Inchi: 1S/C15H15NO3S2/c1-10-3-5-11(6-4-10)21-9-13(17)16-14-12(7-8-20-14)15(18)19-2/h3-8H,9H2,1-2H3,(H,16,17)
    • InChI Key: FTUXJKMBTMNCCD-UHFFFAOYSA-N
    • SMILES: C1(NC(CSC2=CC=C(C)C=C2)=O)SC=CC=1C(OC)=O

Computed Properties

  • Exact Mass: 321.04933569g/mol
  • Monoisotopic Mass: 321.04933569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 109Ų

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Additional information on methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate

Comprehensive Overview of Methyl 2-{2-(4-Methylphenyl)Sulfanylacetamido}Thiophene-3-Carboxylate (CAS No. 895458-55-6)

Methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate (CAS No. 895458-55-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This thiophene-based derivative combines a methyl ester group with a sulfanylacetamido moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery and material science, particularly for its role in modulating biological pathways.

The compound's molecular structure features a thiophene ring substituted at the 2-position with an acetamido group bearing a 4-methylphenylsulfanyl side chain. This configuration contributes to its lipophilicity and potential membrane permeability, key factors in bioavailability optimization. Recent studies highlight its relevance in developing small molecule inhibitors, with particular interest in kinase modulation applications. The methyl ester functionality offers convenient handles for further chemical modifications, making it valuable for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, CAS 895458-55-6 demonstrates interesting reactivity patterns. The thiophene carboxylate core participates in various cross-coupling reactions, while the sulfanylacetamido group can undergo selective transformations. These characteristics align with current trends in fragment-based drug design, where researchers seek modular building blocks for combinatorial chemistry. The compound's stability under physiological conditions makes it particularly suitable for medicinal chemistry applications.

Analytical characterization of methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The compound shows distinct chromatographic behavior in reverse-phase systems, with UV absorption maxima characteristic of its aromatic systems. These properties facilitate quality control in research settings and support its use as a chemical reference standard in method development.

In the context of green chemistry initiatives, researchers are investigating sustainable synthetic routes to this compound. Recent publications describe catalytic methods for introducing the sulfanylacetamido group with improved atom economy. Such developments address growing concerns about environmental impact in chemical synthesis while maintaining the compound's structural integrity and purity requirements for research applications.

The pharmaceutical industry shows particular interest in CAS 895458-55-6 as a potential precursor for targeted therapeutics. Its molecular framework appears in several patent applications related to inflammatory mediators and metabolic regulators. The compound's balanced physicochemical properties make it suitable for lead optimization programs, especially in areas requiring CNS penetration or tissue-specific delivery.

From a commercial perspective, methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate is available from specialty chemical suppliers with varying purity grades. The research-grade material typically exceeds 95% purity, while analytical standards may reach 98% or higher. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure stability for extended periods, maintaining its utility as a chemical building block for diverse applications.

Emerging applications in material science explore the compound's potential as a precursor for organic semiconductors. The thiophene backbone, combined with its electron-rich substituents, suggests possible utility in optoelectronic devices. Preliminary studies investigate its charge transport properties and thin film formation characteristics, though this remains an area of active research rather than established application.

Safety considerations for handling 895458-55-6 follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and eye protection is recommended. Material Safety Data Sheets (MSDS) provide specific guidance on exposure limits and first aid measures, emphasizing proper ventilation during use.

The future research trajectory for methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate appears promising. With growing interest in heterocyclic chemistry for drug development and functional materials, this compound's unique structural features position it as a valuable tool for innovation. Ongoing studies continue to reveal new aspects of its chemical behavior and potential applications across multiple scientific disciplines.

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